{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride
Overview
Description
{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride is an organic compound with the molecular formula C18H24ClNO. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butylamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride typically involves a multi-step process:
Formation of Benzyloxybenzyl Chloride: The initial step involves the reaction of 3-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide to form 3-(benzyloxy)benzyl chloride.
Amination Reaction: The 3-(benzyloxy)benzyl chloride is then reacted with butylamine under reflux conditions to form {[3-(Benzyloxy)phenyl]methyl}(butyl)amine.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of various functional groups at the benzyloxy position.
Scientific Research Applications
{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group can facilitate binding to hydrophobic pockets, while the amine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[3-(Methoxy)phenyl]methyl}(butyl)amine hydrochloride
- {[3-(Ethoxy)phenyl]methyl}(butyl)amine hydrochloride
- {[3-(Propoxy)phenyl]methyl}(butyl)amine hydrochloride
Uniqueness
{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride is unique due to the presence of the benzyloxy group, which can enhance its binding affinity and specificity for certain molecular targets compared to its methoxy, ethoxy, or propoxy analogs. This structural feature can result in distinct pharmacological profiles and applications.
Properties
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-2-3-12-19-14-17-10-7-11-18(13-17)20-15-16-8-5-4-6-9-16;/h4-11,13,19H,2-3,12,14-15H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZWCIXZLJOOMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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